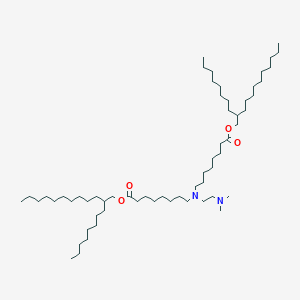
Bis(2-octyldodecyl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves multiple steps. The synthetic route typically includes the reaction of octyldodecanol with a suitable carboxylic acid derivative under specific conditions to form the ester linkage. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactions in reactors with continuous monitoring of reaction parameters to optimize yield and efficiency.
化学反应分析
Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to form micelles and vesicles.
Medicine: Research is ongoing to explore its potential as a carrier for therapeutic agents, enhancing the delivery and efficacy of drugs.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves its interaction with molecular targets through its functional groups. The compound can interact with cell membranes, facilitating the transport of molecules across the membrane. Its amphiphilic nature allows it to form stable structures like micelles, which can encapsulate and deliver therapeutic agents to specific sites in the body .
相似化合物的比较
Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate can be compared with similar compounds such as:
Bis[2-(dimethylamino)ethyl]ether: This compound is used as an amine catalyst and has similar functional groups but differs in its overall structure and applications.
Poly[N,N’-bis(2-octyldodecyl)-1,4,5,8-naphthalenediimide-2,6-diyl]-alt-5,5’-(2,2’-bithiophene): This compound is used in field-effect transistors and has different electronic properties compared to Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate.
The uniqueness of Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate lies in its specific structural features and the ability to form stable amphiphilic structures, making it valuable in various scientific and industrial applications.
属性
分子式 |
C60H120N2O4 |
|---|---|
分子量 |
933.6 g/mol |
IUPAC 名称 |
2-octyldodecyl 8-[2-(dimethylamino)ethyl-[8-(2-octyldodecoxy)-8-oxooctyl]amino]octanoate |
InChI |
InChI=1S/C60H120N2O4/c1-7-11-15-19-23-25-31-39-47-57(45-37-29-21-17-13-9-3)55-65-59(63)49-41-33-27-35-43-51-62(54-53-61(5)6)52-44-36-28-34-42-50-60(64)66-56-58(46-38-30-22-18-14-10-4)48-40-32-26-24-20-16-12-8-2/h57-58H,7-56H2,1-6H3 |
InChI 键 |
XPTPSCDXCUPMDZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCN(CCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC)CCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


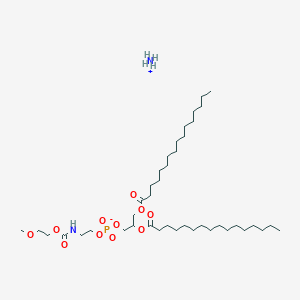
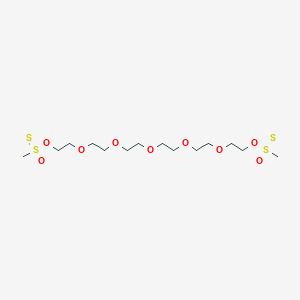
![6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol](/img/structure/B15282138.png)
![Methyl 2-{[5-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B15282146.png)
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-fluorobenzamide](/img/structure/B15282153.png)
![3-(1-Methyl-3-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282156.png)
![N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B15282162.png)
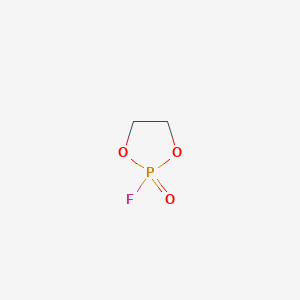
![1-methyl-2-{4-[4-(1H-pyrrol-1-yl)butanoyl]-1-piperazinyl}-1H-benzimidazole](/img/structure/B15282167.png)
![N-(1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B15282175.png)
![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide](/img/structure/B15282177.png)
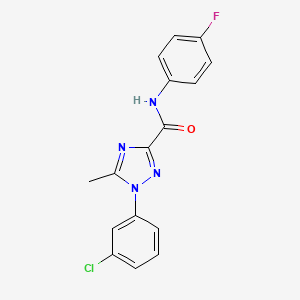
![(1S,4R,Z)-3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15282196.png)
![2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid](/img/structure/B15282201.png)
